molecular formula C11H15N3O3 B14394184 N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide CAS No. 88374-31-6

N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide

Cat. No.: B14394184
CAS No.: 88374-31-6
M. Wt: 237.25 g/mol
InChI Key: DZGFHWDVSIAAST-UHFFFAOYSA-N
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Description

N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl(methyl)amino group and a nitrophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide typically involves the reaction of 2-amino-5-nitrophenol with ethyl(methyl)amine under controlled conditions. The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide group. The reaction conditions include maintaining a temperature range of 50-60°C and using a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, leading to a decrease in the enzyme’s catalytic efficiency. The pathways involved include the modulation of signal transduction processes and the alteration of cellular metabolic activities .

Comparison with Similar Compounds

Similar Compounds

    N-Methylaniline: A primary amine with a similar structure but lacks the nitro and acetamide groups.

    N-Ethyl-N-methylcyclopentylamine: A secondary amine with a cyclopentyl group instead of the nitrophenyl group.

    N-Isopropylcyclohexylamine: Another secondary amine with a cyclohexyl group .

Uniqueness

N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide is unique due to the presence of both the nitrophenyl and acetamide groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88374-31-6

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[2-[ethyl(methyl)amino]-5-nitrophenyl]acetamide

InChI

InChI=1S/C11H15N3O3/c1-4-13(3)11-6-5-9(14(16)17)7-10(11)12-8(2)15/h5-7H,4H2,1-3H3,(H,12,15)

InChI Key

DZGFHWDVSIAAST-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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